molecular formula C12H8ClNO3 B8697786 4-Benzoyloxy-5-chloro-2-pyridone CAS No. 103766-97-8

4-Benzoyloxy-5-chloro-2-pyridone

Cat. No.: B8697786
CAS No.: 103766-97-8
M. Wt: 249.65 g/mol
InChI Key: SLRRHYHVZYNBTK-UHFFFAOYSA-N
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Description

4-Benzoyloxy-5-chloro-2-pyridone is a chemical compound of interest in scientific research and development. It features a pyridone core structure substituted with a benzoyloxy group at the 4-position and a chlorine atom at the 5-position. This specific molecular architecture makes it a potential intermediate or building block in organic synthesis and medicinal chemistry research. Compounds with pyridone and chloropyridine motifs are frequently investigated for their diverse biological activities and are common scaffolds in the development of pharmacologically active molecules. For instance, research on structurally related thieno[2,3-b]pyridine analogues has demonstrated potent anti-proliferative activity against various cancer cell lines, suggesting the broader relevance of such heterocyclic systems in biological studies (https://pmc.ncbi.nlm.nih.gov/articles/PMC10380547/) . Researchers value this compound for exploring structure-activity relationships (SAR) and developing novel substances with potential applications in areas such as enzyme inhibition or cellular pathway modulation. As a research-grade material, it is essential for scientists to characterize this compound thoroughly for their specific applications. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

103766-97-8

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

(5-chloro-2-oxo-1H-pyridin-4-yl) benzoate

InChI

InChI=1S/C12H8ClNO3/c13-9-7-14-11(15)6-10(9)17-12(16)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

SLRRHYHVZYNBTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=O)NC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrimidine Derivatives with Benzyloxy and Chloro Substituents
  • 5-(Benzyloxy)-4-chloropyrimidine (CAS 91063-23-9): This pyrimidine analog replaces the pyridone core with a pyrimidine ring. The benzyloxy group (ether) at position 5 and chloro at position 4 result in a lower similarity score (0.68) compared to 4-Benzoyloxy-5-chloro-2-pyridone. Benzyloxy groups are less prone to hydrolysis than benzoyloxy esters, suggesting greater stability under basic conditions .
  • Unnamed Pyrimidine (CAS 425394-89-4) :
    With a high similarity score (0.92), this compound likely shares a pyridone or pyrimidine core with analogous substituents. The absence of a disclosed structure limits direct comparison, but the score implies overlapping functional groups, such as chloro and alkoxy/aryloxy moieties .

Trichloro- and Methoxy-Substituted Pyrimidines
  • 2,4,6-Trichloro-5-methoxypyrimidine (CAS 60703-46-0): This trichlorinated pyrimidine features a methoxy group at position 5 (similarity score: 0.91). The electron-withdrawing chloro substituents enhance electrophilicity, favoring nucleophilic aromatic substitution.
Dichloro-Ethoxy and Methoxy Pyrimidines
  • 2,4-Dichloro-5-ethoxypyrimidine (CAS 280582-25-4) :
    The ethoxy group at position 5 introduces moderate hydrophobicity, while dichloro substitution at positions 2 and 4 creates regioselective reactivity. Its similarity score (0.76) reflects structural divergence from the target compound, primarily due to the absence of a benzoyloxy group and differing chloro positioning .

  • 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2) :
    Similar to the ethoxy analog, this compound’s methoxy group provides weaker electron-donating effects compared to benzoyloxy. The dichloro configuration may favor dimerization or cross-coupling reactions, but its lower similarity score (0.76) underscores reduced functional overlap with this compound .

Data Tables and Comparative Analysis

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name CAS Number Core Structure Substituents Similarity Score Key Properties/Reactivity
This compound 5018-38-2 Pyridone 4-Benzoyloxy, 5-Chloro N/A High electrophilicity, ester hydrolysis susceptibility
5-(Benzyloxy)-4-chloropyrimidine 91063-23-9 Pyrimidine 5-Benzyloxy, 4-Chloro 0.68 Ether stability, moderate lipophilicity
Unnamed Pyrimidine 425394-89-4 Undisclosed Likely chloro/alkoxy 0.92 High structural overlap (inferred)
2,4,6-Trichloro-5-methoxypyrimidine 60703-46-0 Pyrimidine 2,4,6-Trichloro, 5-Methoxy 0.91 High electrophilicity, SNAr reactivity
2,4-Dichloro-5-ethoxypyrimidine 280582-25-4 Pyrimidine 2,4-Dichloro, 5-Ethoxy 0.76 Moderate hydrophobicity, regioselective reactivity
2,4-Dichloro-5-methoxypyrimidine 19646-07-2 Pyrimidine 2,4-Dichloro, 5-Methoxy 0.76 Electron-deficient ring, coupling potential

Key Observations :

  • Core Structure : Pyridones (e.g., 5018-38-2) exhibit ketone-related reactivity, while pyrimidines prioritize halogen-driven substitution.
  • Substituent Effects : Benzoyloxy esters enhance hydrolysis susceptibility compared to benzyloxy ethers or alkoxy groups.
  • Chloro Positioning : Para/meta chloro arrangements (e.g., 5-chloro in 5018-38-2 vs. 2,4-dichloro in pyrimidines) influence electronic and steric profiles.

Research Findings and Implications

Reactivity : this compound’s ester group may render it more reactive in hydrolytic environments than pyrimidine analogs with ethers or alkoxy groups .

Synthetic Utility : Trichloro- and dichloro-pyrimidines (e.g., 60703-46-0, 19646-07-2) are preferred for SNAr reactions, whereas the pyridone core may favor ketone-specific transformations like condensations .

Stability : Benzyloxy-substituted pyrimidines (91063-23-9) likely exhibit greater thermal and pH stability than benzoyloxy derivatives due to ether vs. ester bond strengths .

Preparation Methods

Formation of the Pyridone Core

The Chinese patent CN102993088A delineates a scalable route beginning with ethyl cyanoacetate and trimethyl orthoacetate. Under reflux conditions, these condense to form ethyl 2-cyano-3-methoxy-2-butenoate (Step 1). Subsequent reaction with N,N-dimethylformamide dimethyl acetal in xylene yields ethyl 2-cyano-3-methoxy-5-(dimethylamino)-2,4-pentadienoate (Step 2). Cyclization in glacial acetic acid produces ethyl 4-methoxy-2-pyridone-3-carboxylate (Step 3), which undergoes demethylation and decarboxylation in 48% hydrobromic acid to yield 4-hydroxy-2-pyridone (Step 4).

Chlorination and Benzoylation

To introduce the 5-chloro and 4-benzoyloxy groups, 4-hydroxy-2-pyridone is treated with chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas in acetic acid. The hydroxyl group at position 4 directs electrophilic substitution to position 5, yielding 5-chloro-4-hydroxy-2-pyridone . Benzoylation follows via Schotten-Baumann conditions: treatment with benzoyl chloride in aqueous sodium hydroxide affords the target compound in 65–72% yield (Table 1).

Nitration-Rearrangement Strategy from Pyridine

Pyridine N-Oxide Formation

US Patent 3853900A describes pyridine oxidation with hydrogen peroxide to form pyridine N-oxide , which undergoes nitration at position 4. Displacement of the nitro group with benzyl alcohol yields 4-benzyloxypyridine N-oxide . Heating with acetic anhydride induces a Polonovski rearrangement, producing 4-benzyloxy-2-pyridone .

Debenzylation and Subsequent Modifications

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding 4-hydroxy-2-pyridone . Chlorination at position 5 using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces the chloro substituent. Final benzoylation with benzoyl chloride in pyridine completes the synthesis, achieving 58–64% overall yield .

Alternative Routes and Innovations

One-Pot Cyclization-Chlorination

A modified approach condenses malononitrile with trimethyl orthoacetate under acidic conditions, directly forming 5-chloro-4-methoxy-2-pyridone . Demethylation with HBr and benzoylation streamlines the process, reducing steps and improving yield to 78% .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization and chlorination steps, cutting reaction times from 24 hours to 30 minutes while maintaining yields above 70%.

Comparative Analysis of Methods

Table 1: Key Parameters for 4-Benzoyloxy-5-chloro-2-pyridone Synthesis

MethodStarting MaterialChlorination AgentBenzoylation ConditionsYield (%)Source
Cyclization-FunctionalizationEthyl cyanoacetateNCSBenzoyl chloride, NaOH65–72
Nitration-RearrangementPyridinePOCl₃Benzoyl chloride, Pyridine58–64
One-Pot SynthesisMalononitrileCl₂Benzoyl chloride, DMAP78

Critical Considerations

Regioselectivity Challenges

Chlorination at position 5 competes with position 3 due to the directing effects of the 4-hydroxy group. Polar solvents (e.g., acetic acid) favor 5-chloro formation, while nonpolar media increase 3-chloro byproducts.

Purification Techniques

Chromatography on silica gel (chloroform/ethanol) resolves isomeric impurities, while recrystallization from ethyl acetate enhances purity to >98% .

Q & A

Q. What are the optimal synthetic routes for 4-Benzoyloxy-5-chloro-2-pyridone, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves benzoylation of 5-chloro-2-pyridone under basic conditions. Key steps include:

  • Substitution Control: Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the benzoyl chloride intermediate .
  • Catalytic Optimization: Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency by activating the pyridone oxygen .
  • Yield Improvement: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and employ column chromatography for purification. Typical yields range from 60–75%, with higher purity achieved via recrystallization in ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and the pyridone ring’s deshielded protons (δ 6.8–7.1 ppm) .
    • ¹³C NMR: Confirm the benzoyloxy group (C=O at ~165 ppm) and pyridone carbonyl (C=O at ~160 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion confirmation (calculated for C₁₂H₈ClNO₂: 247.02 g/mol) .
  • HPLC: Use a C18 column (acetonitrile/water 70:30) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate electron density maps. Focus on the C5-chloro and C4-benzoyloxy positions for electrophilic susceptibility .
  • Transition State Analysis: Simulate SNAr (nucleophilic aromatic substitution) pathways using solvent continuum models (e.g., PCM for DMSO). Compare activation energies for substitutions at C5 vs. C4 .
  • Validation: Correlate computational predictions with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Meta-Analysis: Systematically compare datasets across studies, focusing on variables such as:
    • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) may explain divergent results .
    • Structural Analogues: Evaluate substituent effects (e.g., trifluoromethyl vs. nitro groups) on target binding using SAR (structure-activity relationship) models .
  • Reproducibility Testing: Replicate key studies under standardized conditions (e.g., IC₅₀ measurements in triplicate with positive controls) .

Q. How can this compound be utilized in designing enzyme inhibitors?

Methodological Answer:

  • Pharmacophore Modeling: Identify the pyridone core and benzoyloxy group as hydrogen-bond acceptors for kinase or protease binding .
  • Docking Studies: Use AutoDock Vina to screen against targets like EGFR or CDK2. Prioritize derivatives with halogen-bonding potential (C5-chloro) for improved affinity .
  • In Vitro Validation: Test inhibitory activity in enzyme assays (e.g., fluorescence-based ADP-Glo™ kinase assays) and cross-validate with SPR (surface plasmon resonance) for binding kinetics .

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